C-Fiau

描述

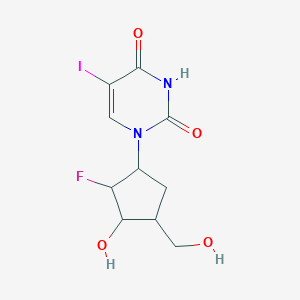

The compound 1-(2-deoxy-2-fluoro-1-β-D-arabinofuranosyl)-5-iodouracil, commonly known as C-Fiau, is a nucleoside analogue. It has been extensively studied for its potential applications in molecular imaging and as an antiviral agent. The structure of this compound includes a fluorine atom at the 2’ position and an iodine atom at the 5 position of the uracil ring, which contributes to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of C-Fiau typically involves the fluorination of 2-deoxy-1-β-D-arabinofuranosyl-5-iodouracil. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate compounds. The reaction proceeds as follows:

- Starting with 2-deoxy-1-β-D-arabinofuranosyl-5-iodouracil.

- Reacting with DAST in an anhydrous solvent such as dichloromethane.

- Purification of the product using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product.

化学反应分析

Types of Reactions

C-Fiau undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding uracil derivatives.

Reduction: Reduction reactions can modify the iodine atom, potentially leading to deiodinated products.

Substitution: The iodine atom at the 5 position can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.

Major Products

Oxidation: Formation of 5-iodouracil derivatives.

Reduction: Deiodinated uracil derivatives.

Substitution: Various substituted uracil compounds depending on the nucleophile used.

科学研究应用

Molecular Imaging

C-Fiau is primarily utilized as a radiolabeled probe for imaging specific biological processes:

- Herpes Simplex Virus Imaging : this compound is employed to visualize herpes simplex virus type 1 (HSV1) thymidine kinase (TK) gene expression. This application is crucial in both research and clinical diagnostics, allowing for a non-invasive assessment of viral infections .

- Bacterial Imaging : Recent studies have shown that this compound can also serve as a substrate for bacterial thymidine kinases, enabling the imaging of bacterial infections. This capability has been demonstrated in both in vitro and in vivo settings, expanding its utility beyond viral applications .

Antiviral Research

This compound has been investigated for its potential as an antiviral agent, particularly against hepatitis B virus (HBV). The compound mimics natural nucleotides and interferes with viral replication by being incorporated into the viral DNA chain, leading to termination of DNA synthesis. This mechanism is particularly effective against HBV due to its reliance on host cell machinery for replication .

Case Study 1: Molecular Imaging of HSV1-TK Expression

In a study focused on the use of this compound as a radiolabeled probe, researchers demonstrated its effectiveness in imaging HSV1-TK gene expression. The study utilized animal models to validate the imaging capabilities and assessed the compound's specificity and sensitivity in detecting viral infections.

Case Study 2: Bacterial Infection Imaging

Another significant study explored the use of this compound in identifying bacterial infections. Researchers found that radiolabeled this compound could successfully target bacterial thymidine kinases, providing a promising diagnostic tool for non-invasive imaging of musculoskeletal infections. The study highlighted the compound's potential for clinical application in diagnosing bacterial infections that are difficult to detect using conventional methods .

作用机制

C-Fiau exerts its effects primarily through its incorporation into DNA. The compound is phosphorylated by thymidine kinase to form its active triphosphate form. This active form is then incorporated into DNA, leading to chain termination and inhibition of DNA synthesis. The molecular targets include viral and bacterial thymidine kinases, which facilitate the selective uptake and phosphorylation of this compound in infected cells .

相似化合物的比较

C-Fiau is often compared with other nucleoside analogues such as:

2’-Fluoro-2’-deoxy-1-β-D-arabinofuranosyl-5-ethyluridine (FEAU): Similar in structure but with an ethyl group instead of iodine.

9-(4-fluoro-3-hydroxymethylbutyl)guanine (FHBG): Another nucleoside analogue used for imaging HSV1-tk gene expression.

This compound’s unique combination of fluorine and iodine atoms contributes to its distinct properties, making it a valuable tool in both research and clinical settings.

生物活性

C-FIAU (C-[(2-Fluoro-1-(2-deoxy-β-D-ribofuranosyl)thymine) 5'-monophosphate]) is a nucleoside analog primarily studied for its potential therapeutic applications against viral infections, particularly hepatitis B virus (HBV). This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

This compound functions as an antiviral agent by mimicking natural nucleotides, which allows it to interfere with viral replication processes. Upon phosphorylation, this compound is incorporated into the viral DNA chain, leading to termination of DNA synthesis. This mechanism is particularly effective against HBV due to the virus's reliance on host cell machinery for replication.

Mitochondrial Toxicity

Research has demonstrated that this compound can induce mitochondrial dysfunction, which is a significant concern regarding its safety profile. Studies indicate that this compound inhibits mitochondrial DNA (mtDNA) replication by integrating into the mtDNA chain, disrupting normal mitochondrial function and leading to cell death. The HepaRG cell model has been highlighted as a suitable system for studying this toxicity due to its closer resemblance to human liver cells compared to traditional models like HepG2 .

Study 1: HepaRG Cell Model

A study utilized HepaRG cells to assess the long-term toxicity of this compound. The findings revealed that prolonged exposure led to significant mitochondrial dysfunction characterized by decreased mtDNA content and impaired oxidative phosphorylation. This study emphasized the need for more relevant in vitro models to evaluate the delayed effects of this compound on mitochondrial health .

Study 2: In Vivo Studies

In vivo studies have shown that while this compound exhibits potent antiviral activity, it also presents risks of hepatotoxicity. Histopathological analyses from clinical trials indicated instances of hepatic steatosis and mitochondrial abnormalities in patients treated with this compound. These findings underscore the importance of monitoring mitochondrial health in patients receiving treatment with this compound .

Study 3: Radiolabeled Imaging

This compound has been successfully used in radiolabeled forms for imaging bacterial infections. A study demonstrated that radiolabeled FIAU could effectively delineate bacterial thymidine kinase presence in preclinical models, suggesting its utility in diagnosing infections through imaging techniques . This application highlights the versatility of this compound beyond antiviral therapy.

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other nucleoside analogs:

| Compound | Mechanism of Action | Mitochondrial Toxicity | Clinical Applications |

|---|---|---|---|

| This compound | Nucleotide analog; inhibits HBV replication | Yes | Antiviral therapy; imaging |

| Adefovir | Nucleotide analog; inhibits HBV replication | Moderate | Antiviral therapy |

| Entecavir | Nucleotide analog; inhibits HBV replication | Low | Antiviral therapy |

属性

IUPAC Name |

1-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FIN2O4/c11-7-6(1-4(3-15)8(7)16)14-2-5(12)9(17)13-10(14)18/h2,4,6-8,15-16H,1,3H2,(H,13,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEQEBUUOBKCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1N2C=C(C(=O)NC2=O)I)F)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FIN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60911880 | |

| Record name | 1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-4-hydroxy-5-iodopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110864-93-2 | |

| Record name | C-Fiau | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110864932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-4-hydroxy-5-iodopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。